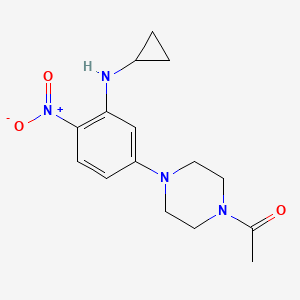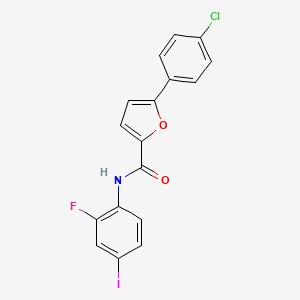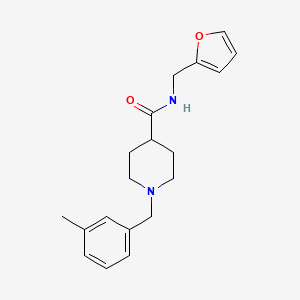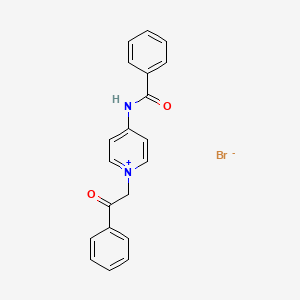![molecular formula C19H20N2O2S B4897120 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide, also known as DMQD-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit promising anti-tumor, anti-inflammatory, and anti-viral properties. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been investigated for its potential as a fluorescent probe for detecting reactive oxygen species in biological systems.
Mecanismo De Acción
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is not yet fully understood. However, studies have suggested that it may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide may also act as a reactive oxygen species scavenger, which could explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide has also been found to have antioxidant properties, which could make it useful in protecting against oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide is its versatility in various scientific applications. It is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its use in preclinical and clinical trials. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide also has potential as a fluorescent probe for detecting reactive oxygen species in biological systems, and further research is needed to explore this application. Additionally, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide could be modified to improve its properties, such as its solubility and bioavailability, for more effective use in various scientific applications.
Métodos De Síntesis
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-bromoethyl-2-furanylmethyl ketone, followed by the reaction of the resulting compound with N,N-dimethylpropanamide. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-6-4-8-16-13(2)10-17(21-18(12)16)24-14(3)19(22)20-11-15-7-5-9-23-15/h4-10,14H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZRQCURJMXQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(furan-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)

![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)




![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)